N'~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Hydrazide Formation: The brominated indole is reacted with hydrazine hydrate to form the hydrazide derivative.
Condensation Reaction: The hydrazide derivative is then condensed with 4-isopropyl-2-methylphenoxyacetic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromine atom and phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE: Unique due to its specific substitution pattern and functional groups.
Other Hydrazides: Compounds with similar hydrazide functional groups but different substituents.
Indole Derivatives: Compounds with an indole core but different functional groups attached.
Uniqueness
N’~1~-(5-BROMO-1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-(4-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of an indole core, bromine atom, and phenoxy group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-12(2)14-5-8-18(13(3)9-14)28-11-19(26)23-24-20-16-10-15(22)6-7-17(16)25(4)21(20)27/h5-10,12,27H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNCZUVGXHCRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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